molecular formula C27H30O14 B12301632 5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Cat. No.: B12301632
M. Wt: 578.5 g/mol
InChI Key: XIQCIPHUIZGDLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sphaerobioside involves the glycosylation of genistein with specific sugar moieties. The reaction typically requires the use of glycosyl donors and acceptors under controlled conditions. The process may involve the use of catalysts such as Lewis acids to facilitate the glycosylation reaction .

Industrial Production Methods

Industrial production of Sphaerobioside is generally achieved through extraction from plant sources. The plants are harvested, dried, and subjected to solvent extraction to isolate the compound. The extract is then purified using chromatographic techniques to obtain high-purity Sphaerobioside .

Chemical Reactions Analysis

Types of Reactions

Sphaerobioside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxy derivatives .

Scientific Research Applications

Sphaerobioside has a wide range of applications in scientific research:

    Chemistry: Used in compound screening libraries and metabolomics studies.

    Biology: Investigated for its role in inhibiting enzymes and signaling pathways.

    Medicine: Explored for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of nutraceuticals and natural products.

Mechanism of Action

Sphaerobioside exerts its effects through the inhibition of multiple enzymes and signaling pathways. It suppresses the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response. Additionally, it hinders the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and the immune response. Sphaerobioside can also trigger apoptosis and inhibit cell proliferation in various cancer cell lines, and it exhibits neuroprotective qualities, showing promise in enhancing cognitive function in animal models of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sphaerobioside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities. Its ability to inhibit multiple enzymes and signaling pathways makes it a valuable compound for research in various fields .

Properties

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O14/c1-10-19(30)22(33)24(35)26(39-10)38-9-17-21(32)23(34)25(36)27(41-17)40-13-6-15(29)18-16(7-13)37-8-14(20(18)31)11-2-4-12(28)5-3-11/h2-8,10,17,19,21-30,32-36H,9H2,1H3

InChI Key

XIQCIPHUIZGDLB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

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